1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol synthesis and characterization
1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Introduction: The Significance of Pyridyl-Substituted Pyrazolones
Pyridyl-substituted pyrazolones represent a privileged scaffold in medicinal chemistry and materials science. The pyrazolone core is a versatile heterocyclic motif found in numerous biologically active compounds, including analgesics, anti-inflammatory agents, and anticancer drugs.[1][2][3] The incorporation of a pyridine ring introduces a key hydrogen bond acceptor and a site for metal coordination, significantly modulating the molecule's physicochemical properties and biological target interactions.[4] 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, the subject of this guide, is a prime example of this class, merging the established bioactivity of the pyrazolone ring with the unique electronic and coordinating properties of the pyridine moiety.
A crucial aspect of pyrazolone chemistry is the phenomenon of tautomerism, where the molecule can exist in multiple, interconvertible isomeric forms.[5][6] For this compound, three primary tautomers are possible: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (pyrazol-3-one). The predominant form is highly dependent on the solvent, temperature, and physical state (solution vs. solid).[5][7] This guide will focus on the synthesis of this scaffold and the analytical techniques required to unequivocally determine its structure, with a particular emphasis on elucidating its tautomeric identity.
Part 1: Synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
The most direct and widely adopted method for synthesizing 5-pyrazolone rings is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1][8] This approach is favored for its high efficiency, operational simplicity, and the formation of a stable aromatic pyrazole ring system.
Causality of Experimental Design
Our synthetic strategy hinges on the reaction between ethyl 3-(pyridin-2-yl)-3-oxopropanoate and methylhydrazine.
-
Ethyl 3-(pyridin-2-yl)-3-oxopropanoate (Starting Material 1): This β-ketoester provides the core C3-C4-C5 and pyridyl-C3 fragments of the pyrazolone ring. The ester group is an excellent leaving group for the final intramolecular cyclization step.
-
Methylhydrazine (Starting Material 2): This reagent provides the N1 and N2 atoms of the pyrazole ring. The methyl group on one of the nitrogen atoms is crucial as it prevents annular tautomerism (proton migration between N1 and N2), simplifying the final product mixture.[5] Using methylhydrazine instead of hydrazine hydrate ensures the N1 position is methylated.
-
Solvent and Catalyst: The reaction is typically performed in a protic solvent like ethanol, which facilitates the dissolution of reactants and intermediates. A catalytic amount of acid (e.g., glacial acetic acid) is often employed to protonate the carbonyl oxygen of the keto group, activating it for nucleophilic attack by the hydrazine.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(pyridin-2-yl)-3-oxopropanoate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).
-
Reagent Addition: To this stirring solution, add methylhydrazine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting β-ketoester spot is no longer visible.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation & Filtration: Cool the concentrated solution in an ice bath for 30-60 minutes to induce precipitation of the product. Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product as a crystalline solid.
Part 2: In-Depth Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and confirmation of purity for the synthesized compound. This process validates the success of the synthesis and provides critical insights into the molecule's final form, particularly its dominant tautomer.
Characterization Workflow Diagram
Caption: Comprehensive workflow for the characterization of the synthesized compound.
Spectroscopic and Analytical Data
The following data are based on expected values derived from analogous structures in the literature.[7][9][10]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure in solution. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) can influence the tautomeric equilibrium and thus the observed spectrum.[7]
| Data Type | Expected Chemical Shift (δ, ppm) | Assignment & Rationale |
| ¹H NMR | 8.5 - 8.7 | Doublet, Pyridine H6 (ortho to N) |
| 7.7 - 7.9 | Triplet of doublets, Pyridine H4 | |
| 7.2 - 7.4 | Multiplet, Pyridine H3, H5 | |
| 5.8 - 6.0 | Singlet, Pyrazole H4 | |
| 3.6 - 3.8 | Singlet, N-CH₃ | |
| 10.0 - 12.0 | Broad singlet, Pyrazole O-H (disappears on D₂O exchange) | |
| ¹³C NMR | 160 - 165 | Pyrazole C5 (bearing OH group) |
| 148 - 152 | Pyrazole C3 (bearing pyridyl group) & Pyridine C6 | |
| 147 - 150 | Pyridine C2 | |
| 136 - 138 | Pyridine C4 | |
| 120 - 125 | Pyridine C3, C5 | |
| 90 - 95 | Pyrazole C4 | |
| 34 - 36 | N-CH₃ |
-
Trustworthiness Insight: The presence of a broad, exchangeable proton signal in the 10-12 ppm range is strong evidence for the hydroxyl (OH) tautomer being dominant in solution. If the keto (NH or CH) form were significant, one might expect different signals for the pyrazole ring protons and carbons.[7]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule. The spectrum can help distinguish between the keto and enol tautomers.
| Expected Absorption (cm⁻¹) | Functional Group Vibration | Significance |
| 3400 - 3200 (broad) | O-H stretch | Indicates the presence of the hydroxyl group (enol form). |
| 3100 - 3000 | Aromatic C-H stretch | Confirms the presence of the pyridine and pyrazole rings. |
| ~1620 | C=N stretch | Characteristic of the pyrazole ring. |
| ~1590, 1560 | C=C stretch | Aromatic ring stretches from both pyridine and pyrazole. |
| 1700 - 1650 (weak or absent) | C=O stretch | The absence or weakness of a strong carbonyl peak argues against the keto tautomer being the dominant form in the solid state.[11] |
3. Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Expected Molecular Ion (M⁺): For C₉H₉N₃O, the expected monoisotopic mass is 175.0746 g/mol .[12] High-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million (ppm).
-
Key Fragmentation: Expect to see fragments corresponding to the loss of the N-methyl group, cleavage of the pyrazole ring, or separation of the pyridine ring.
4. Single Crystal X-Ray Diffraction
This is the definitive technique for determining the solid-state structure.[4] If suitable crystals can be grown, X-ray diffraction will provide:
-
Unambiguous confirmation of the atomic connectivity.
-
Precise bond lengths and angles.
-
The absolute tautomeric form present in the crystal lattice.[7]
-
Information on intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal structure.[13]
Conclusion
The synthesis of 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol via the Knorr condensation reaction is a reliable and efficient method for accessing this valuable heterocyclic scaffold. A rigorous characterization protocol, combining NMR and IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, is paramount for confirming the chemical identity and, crucially, for elucidating the dominant tautomeric form of the final product. The insights gained from these analytical techniques are essential for researchers in medicinal chemistry and drug development, providing a solid foundation for further studies into the biological activity and therapeutic potential of this compound.
References
- Katritzky, A. R., et al. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health.
- BenchChem. (n.d.). Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Application Notes.
- Wessjohann, L. A., et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.
- de Oliveira, R. B., et al. (n.d.). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health.
- Gagnon, P. E., et al. (n.d.). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Canadian Journal of Chemistry.
- Kumar, K. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.
- Wessjohann, L. A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health.
- El-Sayed, A. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate.
- Evans, N. A., et al. (1965). Tautomerism in the 5-pyrazolone series. Sci-Hub.
- Savaliya, K. (n.d.). Design, synthesis, and bioevaluation of substituted pyrazoles. World Journal of Pharmaceutical Research.
- PubChem. (n.d.). 1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-ol. PubChemLite.
- Ben Ali, M., et al. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. National Institutes of Health.
- Fun, H.-K., et al. (n.d.). (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate. National Institutes of Health.
- Castillo, J.-C., et al. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Ryabukhin, S. V., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of substituted pyrazoles. [wisdomlib.org]
- 4. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Sci-Hub. Tautomerism in the 5-pyrazolone series / Tetrahedron, 1965 [sci-hub.box]
- 12. PubChemLite - 1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-ol (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 13. (5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
